2,3-Dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoic acid
Description
Properties
IUPAC Name |
2,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/i1D,2D,3D,4D,5D,6D,7D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYWAXJHAXSJNI-GSNKEKJESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=C([2H])C(=O)O)[2H])[2H])[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,3-Dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoic acid, commonly referred to as D2-PEPA, is a deuterated analog of the selective AMPA receptor agonist. Its unique structure includes a phenyl group and a propenoic acid moiety with deuterium atoms replacing hydrogen atoms. This modification can significantly influence its biological activity and pharmacokinetics.
Molecular Structure
The molecular formula for D2-PEPA is with a molecular weight of 155.20 g/mol. The presence of deuterium alters the compound's stability and metabolic pathways compared to its non-deuterated counterparts.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C9H8O2 |
| Molecular Weight | 155.20 g/mol |
| CAS Number | 343338-31-8 |
Biological Activity
D2-PEPA exhibits significant biological activity primarily through its action on AMPA receptors. These receptors are critical for fast synaptic transmission in the central nervous system and play a vital role in various neurological processes including learning and memory.
D2-PEPA acts as a selective agonist for AMPA receptors, enhancing synaptic transmission. The incorporation of deuterium is believed to improve the pharmacokinetic properties of the compound by increasing its metabolic stability and potentially prolonging its action in vivo.
Case Studies and Research Findings
-
Neuropharmacological Effects :
A study by Kotteswaran et al. (2016) investigated related compounds and provided insights into the neuropharmacological effects of AMPA receptor agonists. They found that modifications in the molecular structure could lead to variations in receptor affinity and efficacy. -
Synthesis and Characterization :
The synthesis of D2-PEPA can be achieved through palladium-catalyzed cross-coupling methods similar to those described by Abarbri et al. (2002). This method allows for precise modifications that can enhance biological activity. -
Crystal Structure Analysis :
Venkatesan et al. (2016) conducted structural investigations on similar compounds using X-ray crystallography. Understanding the crystal structure of D2-PEPA could provide valuable information regarding its interaction with AMPA receptors.
Potential Applications
The unique properties of D2-PEPA suggest potential applications in:
- Neuroscience Research : As a tool compound for studying AMPA receptor function.
- Therapeutics : Possible development as a treatment for neurological disorders such as Alzheimer's disease or other cognitive impairments due to its ability to enhance synaptic transmission.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
